molecular formula C27H38Cl3FN6O3S B12383345 RNase L-IN-1 (trihydrochloride)

RNase L-IN-1 (trihydrochloride)

Cat. No.: B12383345
M. Wt: 652.0 g/mol
InChI Key: DQRHHNTUBHYOBP-XRRPWJDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RNase L-IN-1 (trihydrochloride) is a chemical compound known for its role as an inhibitor of ribonuclease L (RNase L). Ribonuclease L is an enzyme that degrades RNA to prevent viral replication and mediates innate immune responses and inflammation . This compound has garnered significant attention in scientific research due to its potential therapeutic applications in antiviral treatments and immune response modulation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of RNase L-IN-1 (trihydrochloride) involves the rational design and evaluation of specific chemical structures. One such method includes the use of 2-((pyrrol-2-yl)methylene)thiophen-4-ones as RNase L inhibitors . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability and purity of the final product.

Industrial Production Methods: Industrial production of RNase L-IN-1 (trihydrochloride) requires stringent quality control measures to maintain high purity levels (greater than 99%). The compound is usually stored at 4°C in sealed containers to prevent moisture contamination . Large-scale production involves the use of advanced chemical synthesis techniques and equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: RNase L-IN-1 (trihydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions are essential for modifying the compound to enhance its inhibitory properties.

Common Reagents and Conditions: Common reagents used in the reactions involving RNase L-IN-1 (trihydrochloride) include organic solvents, catalysts, and specific reactants that facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes.

Major Products: The major products formed from these reactions are typically modified versions of RNase L-IN-1 (trihydrochlor

Properties

Molecular Formula

C27H38Cl3FN6O3S

Molecular Weight

652.0 g/mol

IUPAC Name

5-[(E)-[4-(2-aminoethylcarbamoyl)-5-(3-fluorophenyl)imino-3-hydroxythiophen-2-ylidene]methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;trihydrochloride

InChI

InChI=1S/C27H35FN6O3S.3ClH/c1-5-34(6-2)13-12-31-25(36)22-16(3)20(32-17(22)4)15-21-24(35)23(26(37)30-11-10-29)27(38-21)33-19-9-7-8-18(28)14-19;;;/h7-9,14-15,32,35H,5-6,10-13,29H2,1-4H3,(H,30,37)(H,31,36);3*1H/b21-15+,33-27?;;;

InChI Key

DQRHHNTUBHYOBP-XRRPWJDQSA-N

Isomeric SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C/2\C(=C(C(=NC3=CC(=CC=C3)F)S2)C(=O)NCCN)O)C.Cl.Cl.Cl

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C(=C(C(=NC3=CC(=CC=C3)F)S2)C(=O)NCCN)O)C.Cl.Cl.Cl

Origin of Product

United States

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